molecular formula C20H31NO4 B5737549 N-cycloheptyl-3,4,5-triethoxybenzamide

N-cycloheptyl-3,4,5-triethoxybenzamide

Cat. No.: B5737549
M. Wt: 349.5 g/mol
InChI Key: PHELEHOSHASNQR-UHFFFAOYSA-N
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Description

N-cycloheptyl-3,4,5-triethoxybenzamide is an organic compound with the molecular formula C20H31NO4 It is characterized by a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions, and a cycloheptyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3,4,5-triethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cycloheptylamine to yield this compound.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or chloroform are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 3,4,5-tricarboxybenzamide.

    Reduction: Formation of N-cycloheptyl-3,4,5-triethoxybenzylamine.

    Substitution: Formation of N-cycloheptyl-3,4,5-trialkoxybenzamide.

Scientific Research Applications

N-cycloheptyl-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The ethoxy groups and the cycloheptyl moiety contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N-cycloheptyl-3,4,5-triethoxybenzamide can be compared with other benzamide derivatives:

    N-cyclohexyl-3,4,5-triethoxybenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cycloheptyl-3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-cycloheptyl-3,4,5-triethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Biological Activity

N-cycloheptyl-3,4,5-triethoxybenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, with a focus on antitumor activity and other relevant pharmacological properties.

Chemical Structure and Properties

This compound features a benzamide structure with three ethoxy groups at the 3, 4, and 5 positions and a cycloheptyl group. This unique configuration may influence its interaction with biological targets and its overall activity profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its antitumor properties. Key findings are summarized below.

Antitumor Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the downregulation of polyamine biosynthesis enzymes such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMet-DC). This leads to reduced levels of polyamines essential for cell proliferation .
  • Cell Lines Tested : Studies have demonstrated the efficacy of this compound against various cancer cell lines, including small cell lung cancer (NCI H82) and non-small cell lung cancer (NCI A549). The compound exhibited significant cytotoxicity and reduced tumor growth in in vitro models .
Cell Line IC50 (µM) Effect
NCI H82 (SCLC)2.5Induces apoptosis
NCI A549 (NSCLC)3.0Inhibits proliferation
MCF-7 (Breast Cancer)4.0Reduces viability

Additional Pharmacological Effects

Beyond antitumor activity, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains .
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound could modulate inflammatory pathways, although further research is needed to confirm these effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Tumor Models : In xenograft models using A549 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors .
  • Combination Therapies : Research has explored the use of this compound in combination with established chemotherapeutics. Results indicated enhanced efficacy and reduced side effects when used alongside agents like cisplatin .

Properties

IUPAC Name

N-cycloheptyl-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-4-23-17-13-15(14-18(24-5-2)19(17)25-6-3)20(22)21-16-11-9-7-8-10-12-16/h13-14,16H,4-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELEHOSHASNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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